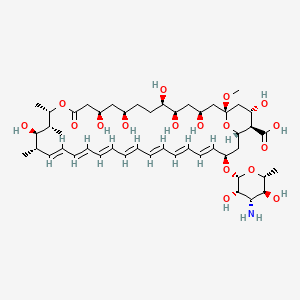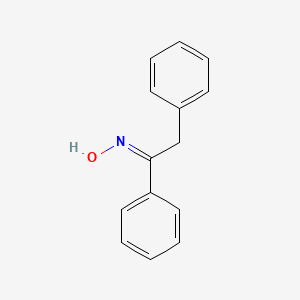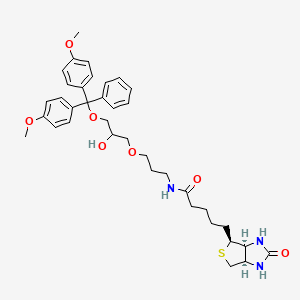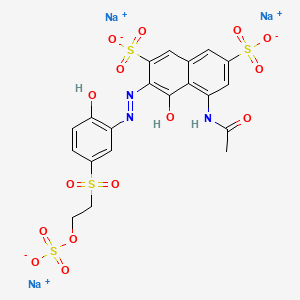
cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as an antibacterial agent and its potential in inhibiting fatty acid biosynthesis .
Vorbereitungsmethoden
The synthesis of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt involves several steps. One common method starts with propargyl alcohol, which reacts with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to produce propadienylphosphonic dichloride, which is then catalytically hydrogenated and hydrolyzed to yield cis-1-propenylphosphonic acid . The final step involves the reaction of cis-1-propenylphosphonic acid with ®-(+)-α-Methylbenzylamine to form the desired salt.
Analyse Chemischer Reaktionen
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphonic acid derivatives.
Reduction: Catalytic hydrogenation is a key step in its synthesis, indicating its susceptibility to reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphonic acid group.
Common reagents used in these reactions include phosphorus trichloride, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonic acid derivatives.
Biology: The compound is a potent inhibitor of fatty acid biosynthesis, making it valuable in studying metabolic pathways.
Wirkmechanismus
The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt involves its ability to inhibit fatty acid biosynthesis. This inhibition occurs through the compound’s interaction with specific enzymes involved in the biosynthetic pathway, leading to a disruption in the production of essential fatty acids . This mechanism is particularly effective against antibiotic-resistant bacteria, making it a valuable tool in combating bacterial infections.
Vergleich Mit ähnlichen Verbindungen
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt can be compared with other similar compounds, such as:
Phosphonic Acid Derivatives: Other phosphonic acid derivatives share similar chemical properties but may differ in their specific applications and mechanisms of action.
The uniqueness of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt lies in its dual role as an antibacterial agent and an inhibitor of fatty acid biosynthesis, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
933443-26-6 |
|---|---|
Molekularformel |
C₃H₇O₃P(C₈H₁₁N) |
Molekulargewicht |
122.0612118 |
Synonyme |
P-(1Z)-1-Propen-1-ylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (1Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (Z)-Propenylphosphonic Acid (R)-(+)-α-Methylbenzyla |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

